molecular formula C21H30ClN5O5 B13433074 (1S,2S,5R)-tert-Butyl Edoxaban

(1S,2S,5R)-tert-Butyl Edoxaban

Cat. No.: B13433074
M. Wt: 467.9 g/mol
InChI Key: YJDLJNAWLBVIRF-SNPRPXQTSA-N
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Description

(1S,2S,5R)-tert-Butyl Edoxaban: is a stereoisomer of Edoxaban, an anticoagulant drug that acts as a direct inhibitor of factor Xa.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,5R)-tert-Butyl Edoxaban involves multiple steps, including the formation of the core structure and the introduction of the tert-butyl group. The process typically includes:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Chromatographic techniques are employed for the separation and purification of the compound from its isomers .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S,2S,5R)-tert-Butyl Edoxaban can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Mechanism: (1S,2S,5R)-tert-Butyl Edoxaban exerts its effects by directly inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. This inhibition prevents the formation of fibrin clots .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: (1S,2S,5R)-tert-Butyl Edoxaban is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. This stereoisomer is particularly valuable in research for understanding the role of stereochemistry in drug action .

Properties

Molecular Formula

C21H30ClN5O5

Molecular Weight

467.9 g/mol

IUPAC Name

tert-butyl N-[(1S,2S,5R)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate

InChI

InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14+,15+/m1/s1

InChI Key

YJDLJNAWLBVIRF-SNPRPXQTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C

Origin of Product

United States

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